molecular formula C16H19NO3 B2796338 N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide CAS No. 1351645-10-7

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide

Cat. No.: B2796338
CAS No.: 1351645-10-7
M. Wt: 273.332
InChI Key: QTSCXECMVFRLHA-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide is a chemical compound with a unique structure that offers diverse applications in scientific research. Its molecular structure includes a furan ring substituted with dimethyl groups and a phenoxypropanamide moiety, making it valuable for various studies and experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the phenoxypropanamide group. One common method involves the use of 3-acetyl-2,5-dimethylfuran as a starting material, which undergoes a series of reactions including acetylation, reduction, and substitution to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furylfulgide derivatives, while substitution reactions can yield various substituted amides and phenoxy compounds .

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide include:

  • N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide
  • N-((2,5-dimethylfuran-3-yl)methyl)-2-methoxybenzenesulfonamide
  • N-((2,5-dimethylfuran-3-yl)methyl)-2-(methylthio)benzamide

Uniqueness

This compound is unique due to its specific combination of a furan ring with dimethyl substitutions and a phenoxypropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-9-14(12(2)19-11)10-17-16(18)13(3)20-15-7-5-4-6-8-15/h4-9,13H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSCXECMVFRLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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